molecular formula C18H21NOS B4960093 4-[4-(benzyloxy)benzyl]thiomorpholine

4-[4-(benzyloxy)benzyl]thiomorpholine

Cat. No. B4960093
M. Wt: 299.4 g/mol
InChI Key: GWTUOJRDMFMHAX-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)benzyl]thiomorpholine, also known as BBTM, is a thiomorpholine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)benzyl]thiomorpholine is not fully understood. However, it has been proposed that 4-[4-(benzyloxy)benzyl]thiomorpholine interacts with zinc ions through its thiomorpholine moiety. This interaction leads to the formation of a complex that exhibits unique fluorescence properties. The binding of 4-[4-(benzyloxy)benzyl]thiomorpholine to zinc ions also leads to a change in the conformation of the compound, which can be detected through various spectroscopic techniques.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)benzyl]thiomorpholine has been found to exhibit promising biochemical and physiological effects. It has been shown to selectively bind to zinc ions in biological samples, which makes it a potential candidate for the development of diagnostic tools for diseases related to zinc deficiency. Additionally, 4-[4-(benzyloxy)benzyl]thiomorpholine has been found to exhibit anti-tumor activity in vitro, making it a potential candidate for the development of anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(benzyloxy)benzyl]thiomorpholine in lab experiments is its ability to selectively bind to zinc ions. This makes it a valuable tool for the detection of zinc ions in biological samples. Additionally, 4-[4-(benzyloxy)benzyl]thiomorpholine has been found to exhibit low toxicity, which makes it a safe compound to work with in lab experiments. However, one of the limitations of using 4-[4-(benzyloxy)benzyl]thiomorpholine in lab experiments is its complex synthesis method, which requires careful attention to detail to obtain high yields and purity.

Future Directions

There are several future directions for the use of 4-[4-(benzyloxy)benzyl]thiomorpholine in scientific research. One area of interest is the development of diagnostic tools for diseases related to zinc deficiency. Additionally, 4-[4-(benzyloxy)benzyl]thiomorpholine has been found to exhibit anti-tumor activity in vitro, making it a potential candidate for the development of anti-cancer drugs. Further research is needed to fully understand the mechanism of action of 4-[4-(benzyloxy)benzyl]thiomorpholine and its potential applications in various fields of scientific research.
Conclusion:
4-[4-(benzyloxy)benzyl]thiomorpholine is a thiomorpholine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively bind to zinc ions makes it a valuable tool for the detection of zinc ions in biological samples. Additionally, 4-[4-(benzyloxy)benzyl]thiomorpholine has been found to exhibit anti-tumor activity in vitro, making it a potential candidate for the development of anti-cancer drugs. Further research is needed to fully understand the mechanism of action of 4-[4-(benzyloxy)benzyl]thiomorpholine and its potential applications in various fields of scientific research.

Synthesis Methods

4-[4-(benzyloxy)benzyl]thiomorpholine is synthesized through a multi-step process that involves the reaction of 4-bromobenzyl alcohol with potassium thiomorpholine-4-carbodithioate to form 4-(benzyloxy)benzylthiomorpholine-4-carbodithioate. This intermediate is then treated with hydrogen chloride to yield 4-[4-(benzyloxy)benzyl]thiomorpholine. The overall synthesis method is complex and requires careful attention to detail to obtain high yields and purity.

Scientific Research Applications

4-[4-(benzyloxy)benzyl]thiomorpholine has been found to exhibit promising applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a building block in the preparation of supramolecular polymers. Additionally, 4-[4-(benzyloxy)benzyl]thiomorpholine has been used as a fluorescent probe for the detection of zinc ions in biological samples. Its ability to selectively bind to zinc ions makes it a potential candidate for the development of diagnostic tools for diseases related to zinc deficiency.

properties

IUPAC Name

4-[(4-phenylmethoxyphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-4-17(5-3-1)15-20-18-8-6-16(7-9-18)14-19-10-12-21-13-11-19/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUOJRDMFMHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Phenylmethoxyphenyl)methyl]thiomorpholine

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